Methyl 2-methyl-3-(2-methylphenyl)benzoate

Lipophilicity LogP ADME

Substituting generic biphenyl carboxylates can introduce unvalidated steric and lipophilic variables, compromising synthetic reproducibility in agrochemical or materials research. This compound's unique ortho,ortho'-dimethyl substitution pattern resolves that risk directly. - Atropisomer Synthesis: The sterically hindered biaryl axis restricts rotation, enabling the construction of well-defined atropisomeric ligands for asymmetric catalysis. - Agrochemical Optimization: The elevated XLogP3 of 4.7 provides a predictable handle for tuning foliar uptake and soil mobility in pyrethroid-analog development. - Material Science Applications: Its defined geometry and 98% purity support the synthesis of MOFs/COFs where precise molecular topology is critical.

Molecular Formula C16H16O2
Molecular Weight 240.302
CAS No. 1400645-15-9
Cat. No. B2508521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-(2-methylphenyl)benzoate
CAS1400645-15-9
Molecular FormulaC16H16O2
Molecular Weight240.302
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C
InChIInChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3
InChIKeyLHDJDKYCEOXUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-(2-Methylphenyl)Benzoate: Core Biphenyl Building Block


Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS 1400645-15-9), also known as Methyl 2,2'-dimethyl-[1,1'-biphenyl]-3-carboxylate , is a specialized aromatic ester with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. This compound is characterized by a biphenyl core with a methyl group ortho to the ester moiety and a second methyl group on the adjacent phenyl ring, creating a unique steric environment . It serves as a key synthetic intermediate and building block, particularly in the synthesis of complex molecules where specific substitution patterns are required.

Building block typeSterically hindered biphenyl ester with ortho,ortho'-dimethyl substitution
Synthetic roleKey intermediate for atropisomer synthesis and substitution-specific derivatization

Methyl 2-Methyl-3-(2-Methylphenyl)Benzoate: Substitution Limitations


Substituting Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS 1400645-15-9) with seemingly similar biphenyl carboxylates, such as Methyl 3-(2-methylphenyl)benzoate (CAS 146534-35-2) or Methyl 2-methyl-3-phenylbenzoate (CAS 1329496-87-8), can lead to significant deviations in synthetic outcomes and material properties. The critical difference lies in the unique ortho,ortho'-dimethyl substitution pattern of the target compound . This specific steric arrangement alters key physicochemical parameters, most notably lipophilicity (XLogP3 = 4.7) [1], compared to its analogs. Such differences directly impact reactivity in cross-coupling reactions, the compound's behavior in chromatographic separations, and its ultimate performance in applications ranging from agrochemical intermediate synthesis to materials science . Generic substitution therefore introduces unvalidated variables that can compromise the reproducibility of established synthetic routes or the desired properties of the final product.

Target compound2,2'-dimethyl biphenyl ester
Typical substituteMono-methyl or unsubstituted biphenyl ester
Lipophilicity may differ, altering chromatographic retention and partitioning in biphasic reactions
Target compoundOrtho,ortho'-dimethyl substitution pattern
Typical substituteAnalog lacking second ortho-methyl group
Steric environment may not transfer, impacting cross-coupling reactivity and conformational control
Target compoundSpecified purity (98%)
Typical substituteLower or unspecified purity grades
Impurity profile may differ, introducing unvalidated variables in multi-step synthesis

Methyl 2-Methyl-3-(2-Methylphenyl)Benzoate: Differentiation Evidence


Lipophilicity Advantage

The target compound, Methyl 2-methyl-3-(2-methylphenyl)benzoate, demonstrates a higher computed lipophilicity (XLogP3 = 4.7) [1] compared to the closely related analog Methyl 3-(2-methylphenyl)benzoate (CAS 146534-35-2), which has an XLogP3 of 4.4 [2]. This quantifiable difference of 0.3 log units is directly attributable to the additional ortho-methyl group on the benzoate ring of the target compound [1]. This difference indicates the target compound will exhibit greater affinity for non-polar environments, influencing its retention time in reversed-phase chromatography and its partitioning in biphasic reactions or biological membranes.

Lipophilicity
Head-to-head
XLogP3 = 4.7 vs 4.4
(Δ +0.3 log units)
Supports lipophilicity-based selection for non-polar environments
Computed values; experimental confirmation recommended
Lipophilicity LogP ADME Partition Coefficient

Unique Ortho,Ortho'-Dimethyl Substitution

The target compound features a specific 2,2'-dimethyl substitution pattern on its biphenyl core [1]. This is in direct contrast to analogs like Methyl 2-methyl-3-phenylbenzoate (CAS 1329496-87-8), which possesses only a single methyl group on the benzoate ring . The presence of the second ortho-methyl group on the pendant phenyl ring introduces significant steric hindrance, restricting rotation around the biaryl axis and creating a more conformationally defined, twisted molecular geometry. This steric constraint is a key determinant of its reactivity, particularly in metal-catalyzed cross-coupling reactions where the ortho-substituent influences catalyst approach and reductive elimination steps.

Substitution pattern
Head-to-head
Ortho,ortho'-dimethyl vs single ortho-methyl
Defines steric hindrance and conformational bias for synthetic design
Qualitative structural difference; reactivity assessed empirically
Structure-Activity Relationship Steric Hindrance Substitution Pattern Molecular Recognition

Specialty Intermediate: Defined Purity

Methyl 2-methyl-3-(2-methylphenyl)benzoate (CAS 1400645-15-9) is commercially supplied as a specialty building block with a catalog specification of 98% purity . This contrasts with more generic biphenyl esters that may be available as mixtures or with lower purity grades. The 98% purity specification ensures a reliable starting point for further derivatization, particularly in multi-step syntheses where impurities can propagate and lead to difficult purifications or yield loss.

Purity specification
Specification review
98% (specification)
Defined purity may reduce side reactions and purification steps
Supplier catalog specification; lot-specific verification advised
Chemical Synthesis Building Block Intermediates Purity

Methyl 2-Methyl-3-(2-Methylphenyl)Benzoate: Key Applications


Atropisomer & Biaryl Ligand Synthesis

The unique ortho,ortho'-dimethyl substitution pattern creates significant steric hindrance, restricting rotation around the biphenyl bond [1]. This property makes the compound an ideal starting point for synthesizing atropisomeric ligands for asymmetric catalysis or for studying chirality in biaryl systems. The steric environment can also be leveraged to direct regioselectivity in subsequent functionalization reactions.

Agrochemical Lipophilicity Optimization

With a defined XLogP3 of 4.7 [1], which is higher than that of its mono-methyl analog (XLogP3 = 4.4) [2], this compound is a valuable building block for optimizing the lipophilicity of agrochemical candidates. This can be critical for tuning properties like foliar uptake, soil mobility, and the overall environmental fate profile of a new active ingredient. Its use as an intermediate in the synthesis of pyrethroid-related structures (e.g., Bifenthrin analogs) is a key area of interest .

Materials Science & Crystallography

The specific substitution pattern and high purity (98% specification) [1] make this compound suitable for applications requiring well-defined molecular geometry, such as in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its steric profile can influence the topology of the resulting material. It can also serve as a model compound for studying weak interactions in the solid state via crystallography.

Application
Selection Property
Validation Focus
Atropisomer and biaryl ligand synthesis
Sterically hindered biaryl core
Atropisomer formation and chirality transfer
Agrochemical lipophilicity optimization
Reported lipophilicity profile
Lipophilicity tuning in analog series
Materials science and crystallography
Defined purity and substitution pattern
Reproducible coupling efficiency and weak interaction studies

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